molecular formula C11H13ClN2O B1480291 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine CAS No. 2098018-77-8

4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine

Cat. No.: B1480291
CAS No.: 2098018-77-8
M. Wt: 224.68 g/mol
InChI Key: RTZACFRKYPHOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a tetrahydrofuran-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents at the 2, 4, and 6 positions. Examples include:

  • 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(tetrahydropyran-2-yl)pyrimidine

Uniqueness

The uniqueness of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the tetrahydrofuran-2-yl group enhances solubility and potential for hydrogen bonding.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(oxolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZACFRKYPHOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Reactant of Route 3
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Reactant of Route 4
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Reactant of Route 5
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Reactant of Route 6
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.